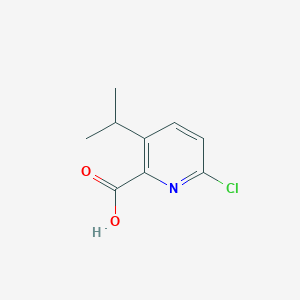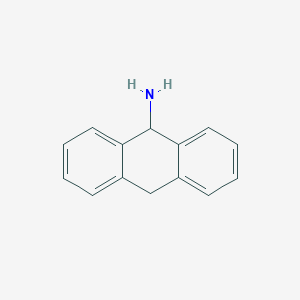
Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride is a chemical compound with a unique structure that includes an oxetane ring and an amino group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amino group and the benzoate ester. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by amination and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoate esters.
Aplicaciones Científicas De Investigación
Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The oxetane ring and amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3-hydroxyoxetan-3-yl)benzoate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl 3-(3-chlorooxetan-3-yl)benzoate: Contains a chlorine atom instead of an amino group.
Methyl 3-(3-methyloxetan-3-yl)benzoate: Features a methyl group in place of the amino group.
Uniqueness
Methyl 3-(3-aminooxetan-3-yl)benzoate hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
methyl 3-(3-aminooxetan-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-10(13)8-3-2-4-9(5-8)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3;1H |
Clave InChI |
NCFLIFLTTDNWCF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)C2(COC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)









![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
